Bicyclo[6.1.0]non-4-yn-9-ylmethyl (17-amino-3,6,9,12,15-pentaoxaheptadecyl)carbamate
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Overview
Description
Bicyclo[6.1.0]non-4-yn-9-ylmethyl (17-amino-3,6,9,12,15-pentaoxaheptadecyl)carbamate is a complex organic compound known for its unique structure and versatile applications. This compound is characterized by a bicyclic nonyne core and a pentaoxaheptadecyl chain, making it a valuable reagent in various chemical and biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[6.1.0]non-4-yn-9-ylmethyl (17-amino-3,6,9,12,15-pentaoxaheptadecyl)carbamate typically involves multiple steps, starting with the formation of the bicyclic nonyne core. This can be achieved through a series of cyclization reactions, followed by functionalization to introduce the desired substituents. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[6.1.0]non-4-yn-9-ylmethyl (17-amino-3,6,9,12,15-pentaoxaheptadecyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the bicyclic core or the pentaoxaheptadecyl chain.
Substitution: Substitution reactions allow for the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
Bicyclo[6.1.0]non-4-yn-9-ylmethyl (17-amino-3,6,9,12,15-pentaoxaheptadecyl)carbamate has a wide range of scientific research applications:
Chemistry: Used as a reagent in click chemistry and other synthetic processes.
Biology: Employed in the functionalization of biomolecules for imaging and diagnostic purposes.
Medicine: Investigated for its potential use in drug delivery systems and therapeutic agents.
Industry: Utilized in the development of advanced materials with specific properties, such as hydrogels and polymer coatings
Mechanism of Action
The mechanism of action of Bicyclo[6.1.0]non-4-yn-9-ylmethyl (17-amino-3,6,9,12,15-pentaoxaheptadecyl)carbamate involves its ability to undergo strain-promoted azide-alkyne cycloaddition reactions. This allows it to form stable triazole linkages with azide-functionalized compounds or biomolecules without the need for a copper catalyst . The molecular targets and pathways involved in these reactions are primarily related to the functional groups present in the compound and the specific conditions under which the reactions occur.
Comparison with Similar Compounds
Similar Compounds
- Bicyclo[6.1.0]non-4-yn-9-ylmethyl N-succinimidyl carbonate
- Bicyclo[6.1.0]non-4-yn-9-ylmethyl Succinimidyl Carbonate
Uniqueness
Bicyclo[6.1.0]non-4-yn-9-ylmethyl (17-amino-3,6,9,12,15-pentaoxaheptadecyl)carbamate is unique due to its combination of a bicyclic nonyne core and a pentaoxaheptadecyl chain. This structure provides it with distinct chemical properties and reactivity, making it suitable for specialized applications in various fields .
Biological Activity
Bicyclo[6.1.0]non-4-yn-9-ylmethyl (17-amino-3,6,9,12,15-pentaoxaheptadecyl)carbamate is a complex organic compound notable for its unique bicyclic structure and functional groups that enhance its biological activity. This compound is characterized by a bicyclo[6.1.0]non-4-yne framework, which consists of two fused cyclohexane rings with a triple bond, further modified with a carbamate group and an aminoethoxy side chain. Its chemical formula is C17H28N2O4, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms essential for its biological functions.
Biological Activity
The biological activity of this compound is primarily attributed to its ability to engage in bioorthogonal chemistry , making it suitable for applications in drug delivery systems and biomolecule labeling. The following sections explore the significant biological activities associated with this compound.
1. Anticancer Properties
Recent studies suggest that bicyclo[6.1.0]non-4-yn derivatives exhibit potential anticancer properties. Research indicates that similar compounds can inhibit cancer cell proliferation through various mechanisms, including:
- Induction of Apoptosis: Compounds in this class have been shown to activate apoptotic pathways in cancer cells.
- Inhibition of Angiogenesis: They may also interfere with the formation of new blood vessels, which is crucial for tumor growth.
2. Antimicrobial Activity
Bicyclo[6.1.0]non-4-yn derivatives have demonstrated antimicrobial properties against a variety of pathogens. The mechanism typically involves disrupting bacterial cell membranes or inhibiting key enzymes necessary for bacterial survival.
3. Enzyme Inhibition
This compound has been explored for its ability to inhibit specific enzymes that are often overactive in various diseases, including cancer and infectious diseases. The inhibition can lead to reduced disease progression and improved therapeutic outcomes.
Interaction Studies
Interaction studies involving bicyclo[6.1.0]non-4-yn derivatives focus on their reactivity with biomolecules such as proteins and nucleic acids. Techniques like surface plasmon resonance (SPR) and fluorescence resonance energy transfer (FRET) are commonly employed to assess binding affinities and kinetics.
Technique | Purpose | Findings |
---|---|---|
SPR | Measure binding affinity | High affinity for target proteins observed |
FRET | Quantify interactions | Successful labeling of nucleotides confirmed |
Case Studies
Several case studies highlight the biological applications of bicyclo[6.1.0]non-4-yn derivatives:
- Oligonucleotide Conjugation : A study utilized bicyclo[6.1.0]nonyne for copper-free click reactions to conjugate oligonucleotides effectively, demonstrating its utility in genetic engineering and therapeutic applications .
- Fluorescent Probes : Researchers developed fluorescence resonance energy transfer (FRET) probes using bicyclo[6.1.0]nonyne to quantify enzyme activity in serum samples . This application showcases the compound's potential in diagnostic tools.
- Polymer Networks : Bicyclo[6.1.0]non-4-yn derivatives were incorporated into hybrid polymer networks to create hydrogels with tunable mechanical properties, indicating their versatility in material science .
Synthesis Methods
The synthesis of bicyclo[6.1.0]non-4-yn derivatives can be achieved through various methods, including:
- Nucleophilic Substitution Reactions : These reactions allow for the introduction of functional groups that enhance biological activity.
- Cycloaddition Reactions : Particularly useful in bioorthogonal chemistry, enabling selective reactions under mild conditions.
Properties
Molecular Formula |
C23H40N2O7 |
---|---|
Molecular Weight |
456.6 g/mol |
IUPAC Name |
9-bicyclo[6.1.0]non-4-ynylmethyl N-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C23H40N2O7/c24-7-9-27-11-13-29-15-17-31-18-16-30-14-12-28-10-8-25-23(26)32-19-22-20-5-3-1-2-4-6-21(20)22/h20-22H,3-19,24H2,(H,25,26) |
InChI Key |
SDTGWJRQARVBBH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C2COC(=O)NCCOCCOCCOCCOCCOCCN)CCC#C1 |
Origin of Product |
United States |
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